3-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)phenol
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Overview
Description
3-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)phenol is an organic compound that features a phenol group substituted with a pyrazole moiety
Preparation Methods
The synthesis of 3-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves acylation followed by hydrogenolysis and cleavage of the benzyl ether group over a palladium catalyst using 2-methyltetrahydrofuran as a solvent .
Chemical Reactions Analysis
3-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Biology: It has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is being explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)phenol include other phenol derivatives and pyrazole-containing compounds. For example:
Phenol, 2-(1-methylpropyl)-: This compound has a similar phenol structure but with different substituents.
2-Methoxy-3-methylphenol: Another phenol derivative with a methoxy group instead of the pyrazole moiety.
These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
3-[[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]methyl]phenol |
InChI |
InChI=1S/C15H21N3O/c1-11(2)9-18-10-15(12(3)17-18)16-8-13-5-4-6-14(19)7-13/h4-7,10-11,16,19H,8-9H2,1-3H3 |
InChI Key |
NYKZWVMWTAFQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)O)CC(C)C |
Origin of Product |
United States |
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